2-Iodo-3-methyl-5-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
2-iodo-3-methyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3H,13H2,1H3 |
InChI Key |
WGUMRJHAMGWMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)C(F)(F)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Iodo 3 Methyl 5 Trifluoromethyl Aniline and Its Analogues
Direct Synthesis Approaches
Direct synthesis strategies offer a streamlined route to 2-Iodo-3-methyl-5-(trifluoromethyl)aniline by first establishing the trifluoromethyl-substituted aniline (B41778) core, followed by selective iodination, or by constructing the iodo-methyl aniline framework before introducing the trifluoromethyl group.
Selective Iodination Strategies for Trifluoromethyl-Substituted Anilines
The introduction of an iodine atom at a specific position on the trifluoromethyl-substituted aniline ring is a critical step that dictates the final structure of the target molecule. Researchers have explored various methods to achieve the desired regioselectivity.
Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. However, controlling the position of iodination on an activated ring like aniline can be challenging, often leading to a mixture of ortho and para products. uky.edunih.gov The directing effect of the amino group typically favors para-substitution. To achieve the desired ortho-iodination required for the synthesis of this compound, specific reagents and conditions are necessary.
The use of silver salts in conjunction with iodine has been shown to influence the regioselectivity of the iodination of anilines. uky.edunih.gov For instance, reagents like silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆) with iodine can promote ortho-iodination, although the yields and selectivity can be dependent on the specific substrate and reaction conditions. uky.edunih.gov In the context of a 3-methyl-5-(trifluoromethyl)aniline precursor, the steric hindrance from the methyl group at the 3-position would further direct the incoming electrophile to the less hindered ortho position (C2).
| Reagent System | Selectivity | Reference |
| Ag₂SO₄/I₂ | Can favor ortho-iodination | uky.edunih.gov |
| AgSbF₆/I₂ | Can favor ortho-iodination | uky.edunih.gov |
| NIS/PTSA | Tends to favor para-iodination | uky.edu |
Table 1: Reagent Systems for Regioselective Iodination of Anilines
An alternative and highly regioselective route to 2-iodoanilines involves the decarboxylative iodination of anthranilic acid precursors. rsc.org This method provides a predictable way to install an iodine atom at the position formerly occupied by the carboxylic acid group. For the synthesis of this compound, this would entail starting with 2-amino-6-methyl-4-(trifluoromethyl)benzoic acid.
A practical, transition-metal-free method for the decarboxylative iodination of anthranilic acids has been developed using potassium iodide (KI) and iodine (I₂) as the halogen source under an oxygen atmosphere. rsc.org This procedure is scalable and demonstrates high functional-group tolerance, yielding 2-iodoanilines in good yields. rsc.org Mechanistic studies suggest the involvement of a radical pathway in this transformation. rsc.org This approach offers a significant advantage in terms of regiocontrol, as the position of the iodine is predetermined by the placement of the carboxyl group on the starting material.
Trifluoromethylation of Iodo-Methyl Anilines
Another major strategy involves the introduction of the trifluoromethyl group onto a pre-existing iodo-methyl aniline scaffold. This approach leverages the growing arsenal (B13267) of trifluoromethylation reagents and catalytic systems.
Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis, allowing for the introduction of a trifluoromethyl group without the need for pre-functionalization of the substrate.
Nickel-Catalyzed C-H Trifluoromethylation with Togni's Reagent : An efficient method for the direct C-H trifluoromethylation of free anilines has been developed using a nickel catalyst and Togni's reagent. acs.orgnih.govresearchgate.net This approach exhibits good functional group tolerance and regioselectivity under mild conditions. acs.orgnih.gov The reaction is believed to proceed through a radical mechanism involving a CF₃ radical and Ni(III) species. acs.org For a substrate like 3-iodo-5-methylaniline, the trifluoromethylation would likely be directed to the position ortho to the amino group, guided by the electronic properties of the aniline.
Silver-Catalyzed Ortho C-H Trifluoromethylation : Silver catalysts have also been employed for the selective ortho C-H trifluoromethylation of anilines. researchgate.netresearchgate.net Using a silver catalyst with a trifluoromethyl source like TMSCF₃ (trifluoromethyltrimethylsilane), it is possible to introduce a CF₃ group at the ortho position. researchgate.netresearchgate.net This method is compatible with various functional groups, including halogens, providing a viable route to trifluoromethylated anilines under mild conditions. researchgate.net
| Catalyst System | CF₃ Source | Selectivity | Reference |
| Nickel Catalyst | Togni's Reagent | Good regioselectivity for anilines | acs.orgnih.govresearchgate.net |
| Silver Catalyst | TMSCF₃ | Ortho-selective for anilines | researchgate.netresearchgate.net |
Table 2: C-H Trifluoromethylation Techniques for Anilines
While the primary focus is on C-trifluoromethylation to synthesize the target compound, the synthesis of its N-trifluoromethylated analogues is also of interest. N-trifluoromethylation introduces the trifluoromethyl group directly onto the nitrogen atom of the aniline.
Electrophilic trifluoromethylating reagents, such as hypervalent iodine reagents developed by Togni and others, can be used for the direct trifluoromethylation of nitrogen atoms. mdpi.com These reagents have been successfully applied to a variety of nitrogen-containing heterocycles. mdpi.com Additionally, silver-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane (B1242873) has been reported, which proceeds via a proposed migratory insertion of a silver carbene. nih.gov These methods provide access to a class of aniline analogues with distinct electronic and steric properties.
Convergent Synthetic Routes via Precursor Functionalization
Convergent synthesis represents a highly efficient strategy where complex molecules are assembled from several individually prepared fragments. This approach allows for the late-stage introduction of key functional groups, which is particularly advantageous for creating structurally diverse aniline derivatives. The synthesis of this compound and its analogues often relies on the initial preparation of functionalized aromatic amine precursors, followed by the strategic introduction of additional substituents.
The foundation of the aniline scaffold is typically established through one of several reliable reductive or coupling methodologies. The choice of method often depends on the availability of starting materials and the compatibility of other functional groups present in the molecule.
The reduction of nitroarenes is a fundamental and widely used method for the preparation of anilines. youtube.com This transformation can be achieved using various catalytic systems, offering high yields and functional group tolerance. nih.govnih.gov Heterogeneous catalysts are often preferred for their ease of separation and recyclability. nih.gov While noble metals like palladium, platinum, and gold supported on carbon or metal oxides are highly effective, less expensive, noble-metal-free catalysts based on nickel or cobalt have also proven to be excellent alternatives. nih.govnih.gov The hydrogenation process is highly exothermic and can be risky due to the potential formation of unstable hydroxylamine (B1172632) intermediates, necessitating careful process control. mt.com
Table 1: Selected Catalytic Systems for the Hydrogenation of Nitroarenes
| Catalyst System | Reducing Agent | Key Features | Source(s) |
| Ni-Ce Complex on SiO₂ | H₂ Gas | Solid, reusable catalyst; operates at room temperature. | nih.gov |
| Au/TiO₂ or Au/Fe₂O₃ | H₂ Gas | High chemoselectivity for the nitro group. | nih.gov |
| Pt/C | H₂ Gas | Industrial standard; risk of Bamberger rearrangement. | rsc.org |
| Raney Nickel | H₂ Gas | Low cost and excellent activity for substituted nitroarenes. | nih.gov |
| Rhodium Catalyst | Hydrazine | Selective reduction of nitro group in the presence of olefins. | youtube.com |
Table 2: Methodologies for the Amination of Aryl Halides
| Catalyst/Conditions | Amine Source | Halide Substrate | Key Features | Source(s) |
| Pd(OAc)₂ / MOP-type ligand | Primary aryl amines | Aryl tosylates | High yield and selectivity for secondary aryl amines. | organic-chemistry.org |
| CuI / Oxalamide ligand | Aliphatic amines | (Hetero)aryl chlorides | Effective for less reactive chlorides at 120 °C. | organic-chemistry.org |
| NiCl₂·6H₂O | N-nucleophiles | Arylboronic acids | Practical alternative to Chan-Lam coupling. | organic-chemistry.org |
| Microwave Irradiation (Metal-free) | Various amines | Electron-rich aryl halides | Proceeds via a proposed benzyne (B1209423) intermediate. | organic-chemistry.org |
| CuI-nanoparticles | Ammonia (B1221849), amines | Aryl halides | Ligand- and organic solvent-free conditions. | organic-chemistry.org |
Aryl azides serve as valuable precursors to anilines, and their reduction offers a mild and efficient route to the amino group. acs.orgmasterorganicchemistry.com This method is advantageous because aryl azides can be readily prepared from aryl halides or anilines themselves. acs.orgscite.ai A variety of reducing agents can be employed. Classical methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). masterorganicchemistry.com Tin-free radical reductions using reagents such as triethylsilane in the presence of a thiol catalyst have emerged as an appealing alternative to traditional tin hydrides. acs.org Other systems, like dichloroindium hydride or sodium borohydride (B1222165) with catalysts, also provide effective and chemoselective reduction of the azide (B81097) functionality under mild conditions. organic-chemistry.org
Table 3: Reagents for the Reduction of Aryl Azides to Anilines
| Reducing System | Key Features | Source(s) |
| Triethylsilane / tert-dodecanethiol | Tin-free radical chain reaction; affords anilinosilanes. | acs.org |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Common and efficient method; can be performed in PEG as a recyclable solvent. | masterorganicchemistry.comorganic-chemistry.org |
| Dichloroindium Hydride (InCl₂H) | Mild conditions; chemoselective. | organic-chemistry.org |
| Copper Nanoparticles / Ammonium Formate | Clean reduction in water; tolerates various functional groups. | organic-chemistry.org |
| NiCl₂ / Sodium Borohydride | In situ catalyst preparation; facile reduction. | organic-chemistry.org |
Once a trifluoromethylaniline core is synthesized, further functionalization is required to introduce the iodo and methyl groups to arrive at the target structure. The directing effects of the existing amino and trifluoromethyl groups play a crucial role in the regioselectivity of these subsequent reactions. For instance, a straightforward synthesis of 2-methyl-3-trifluoromethyl-aniline has been developed starting from 3-trifluoromethylaniline. dcu.ie The synthesis involves protecting the amine, followed by directed methylation and subsequent deprotection. dcu.ie Halogenation, such as bromination or iodination, can also be performed on substituted anilines. Mild brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one are used for the para-bromination of aromatic amines with high selectivity. orgsyn.org A two-step route to 2,4,6-tris(trifluoromethyl)aniline (B44841) involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination step. thieme-connect.comresearchgate.net
Table 4: Examples of Functionalization on Trifluoromethylated Aromatic Rings
| Starting Material | Reagents | Product | Transformation | Source(s) |
| 3-(Trifluoromethyl)aniline | 1. Pivaloyl chloride 2. s-BuLi, MeI 3. HCl, H₂O | 2-Methyl-3-(trifluoromethyl)aniline | Amino protection, directed methylation, deprotection. | dcu.ie |
| N,N-Dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | Selective para-bromination. | orgsyn.org |
| 2-Chloro-3-(trifluoromethyl)aniline | 1. (CH₃)₂S, NCS 2. Raney Ni | 2-Methyl-3-(trifluoromethyl)aniline | Multi-step conversion of chloro to methyl group. | google.com |
| 1,3,5-Tris(trifluoromethyl)benzene | 1. LDA, I₂ 2. Cu₂O, NaN₃, proline | 2,4,6-Tris(trifluoromethyl)aniline | Iodination followed by amination. | researchgate.net |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The Kabachnik-Fields reaction is a prime example, involving a three-component condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602) to form α-aminophosphonates. wikipedia.orgorganic-chemistry.org These products are of significant interest as they are phosphorus analogs of α-amino acids. wikipedia.org
The reaction mechanism typically begins with the formation of an imine from the amine and carbonyl compound, followed by the addition of the phosphite across the C=N double bond. wikipedia.orgnih.gov Using a substituted aniline, such as the analogue 2-iodo-4-(trifluoromethyl)aniline, in a Kabachnik-Fields reaction would lead to the formation of a complex α-aminophosphonate, incorporating the intricate substitution pattern of the aniline directly into a new molecular scaffold. This strategy highlights the utility of pre-functionalized anilines as building blocks for generating molecular diversity.
Table 5: The Kabachnik-Fields Three-Component Reaction
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Phosphorus Source) | Product Type | Source(s) |
| Primary or Secondary Amine | Aldehyde or Ketone | Dialkyl Phosphite ((RO)₂P(O)H) | α-Aminophosphonate | wikipedia.orgorganic-chemistry.org |
| Aniline | Benzaldehyde | Diethyl Phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | nih.gov |
| 2-Iodo-4-(trifluoromethyl)aniline (Hypothetical) | Formaldehyde | Dimethyl Phosphite | Dimethyl ((2-iodo-4-(trifluoromethyl)phenylamino)methyl)phosphonate | wikipedia.org |
Synthesis of Aromatic Amine Precursors
Emerging Synthetic Strategies
Recent advancements in synthetic organic chemistry have provided a host of new tools for the construction of carbon-nitrogen bonds and the functionalization of aromatic rings. These methods, including photocatalysis, organocatalysis, and enzymatic transformations, offer milder reaction conditions, improved selectivity, and access to novel chemical space compared to traditional approaches.
Visible-light photocatalysis has emerged as a powerful strategy for organic synthesis, enabling the formation of C-N bonds under mild conditions. rsc.org These methods often rely on the generation of radical intermediates from suitable precursors, which can then engage in bond-forming reactions.
One prominent photocatalytic strategy for aniline synthesis involves the reduction of the corresponding nitroaromatic compounds. For example, Sn-doped TiO2 nanospheres have been shown to be effective photocatalysts for the reduction of nitrobenzene (B124822) to aniline under visible light. osti.gov The doping of the TiO2 lattice enhances photocatalytic activity by increasing the surface area and the lifetime of the electron-hole recombination. osti.gov The optimal loading of Sn was found to be 4 wt%, which resulted in a photocatalytic activity approximately 80 times greater than that of undoped TiO2 nanospheres. osti.gov This approach could be hypothetically applied to the synthesis of this compound from its nitro precursor, 2-iodo-1-methyl-3-nitro-5-(trifluoromethyl)benzene.
Another key photocatalytic method is the direct C-H amination of arenes. youtube.com This involves the light-induced generation of a nitrogen-centered radical that can add to an aromatic ring. For instance, a method for the photochemical C-H amination of arenes has been developed using in situ generated chloroamines from primary or secondary alkyl amines, an acid, and a photocatalyst. youtube.com This allows for the direct coupling of unactivated amines to arenes. youtube.com Furthermore, photoelectrocatalysis using robust photoanodes like hematite (B75146) has been used for non-directed arene C-H amination, showing unusual ortho-selectivity for certain substrates due to hydrogen bonding interactions with the solvent. nih.gov
The synergistic use of photochemistry and organocatalysis has also enabled the N-heteroarylation of anilines. rsc.org This method allows for C-N bond formation with high yields and significantly reduced reaction times when transitioned from batch to continuous-flow processes. rsc.org
| Methodology | Catalyst/Conditions | Substrates | Products | Key Findings | Reference |
| Photocatalytic Reduction | 4 wt% Sn/TiO₂ nanospheres, visible light | Nitrobenzene | Aniline | Doping with Sn significantly enhances photocatalytic activity and efficiency. | osti.gov |
| Photoorganocatalysis | Eosin Y, visible light, continuous-flow | Anilines, Heteroaryl cyanides | N-Heteroarylated anilines | Continuous-flow reduces reaction time from 12 hours to 1 hour with high yields. | rsc.org |
| Photoelectrocatalysis | Hematite photoanode, visible light, hexafluoroisopropanol | Electron-rich arenes, Azoles | Ortho-aminated arenes | Achieves unusual ortho-selectivity and is applicable to late-stage functionalization of pharmaceuticals. | nih.gov |
| Photocatalytic Trifluoromethylamidation | N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts, photocatalyst | (Hetero)arenes, Alkenes, Alkynes | N-CF₃ amides | Provides a direct route to N-CF₃ amides using amidyl radical precursors. | nih.gov |
Organocatalysis and biocatalysis represent green and sustainable alternatives to metal-catalyzed reactions for the synthesis of amines and anilines. These methods often provide high levels of selectivity under mild, environmentally benign conditions. nih.govnih.gov
Organocatalytic Routes: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For aniline synthesis, organocatalysts have been developed for reactions such as the regioselective chlorination of anilines using a secondary amine catalyst and sulfuryl chloride. nih.gov Chiral phosphoric acid catalysts have been employed in the asymmetric [3+2] cascade cyclization of aniline derivatives to furnish optically active tetrahydroindole structures, highlighting the potential for direct, enantioselective functionalization starting from simple anilines. acs.org
Enzymatic Routes: Enzymatic synthesis offers unparalleled selectivity and operates under mild aqueous conditions. nih.gov Nitroreductase (NR) enzymes are particularly relevant as they can selectively reduce aryl nitro groups to the corresponding anilines. nih.govacs.org This chemoenzymatic approach is an alternative to traditional hydrogenation, running at atmospheric pressure with high chemoselectivity. nih.gov The immobilization of nitroreductases on solid supports allows for their reuse and integration into continuous flow reactors, enhancing the industrial applicability of this method. nih.govacs.org For instance, a promiscuous nitroreductase, NR-55, has been used to produce a panel of functionalized anilines from diverse nitroaromatic starting materials. researchgate.net
Another enzymatic strategy involves the use of amine transaminases, which catalyze the transfer of an amine group from a donor to a prochiral ketone acceptor with the aid of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov While wild-type enzymes often have a limited substrate scope, extensive protein engineering has expanded their applicability to bulky and aromatic substrates, making them suitable for synthesizing complex chiral amines for pharmaceutical applications. nih.gov
| Catalysis Type | Catalyst/Enzyme | Reaction Type | Substrates | Key Features | Reference |
| Organocatalysis | Secondary Amine | Ortho-chlorination | Anilines | Metal-free, mild conditions, high regioselectivity. | nih.gov |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric [3+2] Annulation | Aniline derivatives | Highly enantioselective synthesis of chiral heterocycles from simple anilines. | acs.org |
| Enzymatic | Nitroreductase (NR-55) | Aromatic Nitro Reduction | Aryl nitro compounds | Operates in aqueous media at room temperature; immobilized enzyme allows for continuous flow synthesis. | nih.govacs.org |
| Enzymatic | Amine Transaminase (ATA) | Asymmetric Amination | Prochiral ketones | High stereoselectivity for chiral amine synthesis; substrate scope expanded via protein engineering. | nih.gov |
Several advanced synthetic techniques provide direct and atom-economical pathways to substituted anilines, avoiding multi-step sequences.
Electrophilic Amination: This method involves the reaction of a carbon nucleophile (like an organometallic species) with an electrophilic nitrogen source. wikipedia.org It is particularly useful for synthesizing sterically hindered amines. wikipedia.org A variety of hydroxylamine derivatives, such as those bearing O-sulfonyl or O-acyl groups, serve as effective electrophilic aminating reagents. wikipedia.orgwiley-vch.de For instance, functionalized arylboronic acids can be converted to primary anilines using hydroxylamine-O-sulfonic acid (H₂N-OSO₃H) under basic aqueous conditions, a process that is tolerant of sterically hindered substrates. organic-chemistry.org
Hydroamination: Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne) and represents a 100% atom-economical method for amine synthesis. libretexts.org While early transition metals are active, late transition metals like palladium and platinum are also effective catalysts. libretexts.orgresearchgate.net For example, lanthanide salts have been shown to catalyze the intermolecular hydroamination of unactivated alkenes with anilines to yield Markovnikov products under mild conditions. organic-chemistry.org Palladium-catalyzed hydroamination of styrene (B11656) with aniline can proceed via different mechanisms to afford either the Markovnikov or anti-Markovnikov product depending on the catalytic cycle. libretexts.org
C-H Amination: Direct C-H amination is a highly desirable transformation that converts a C-H bond directly into a C-N bond, streamlining synthesis. acs.org Copper-catalyzed C-H amination of anilines has been achieved using an oxamide (B166460) directing group and air as the oxidant, demonstrating excellent functional group tolerance. acs.org Iron-catalyzed C-H amination provides a straightforward route to primary anilines from arenes without the need for protecting groups, using an inexpensive iron(II) sulfate catalyst. acs.org For analogues containing trifluoromethyl groups, transition-metal-free C-H trifluoromethylation methods have also been developed, which could be part of a synthetic sequence toward the target molecule. organic-chemistry.org
| Technique | Catalyst/Reagent | Substrates | Key Characteristics | Reference |
| Electrophilic Amination | H₂N-OSO₃H / aq. NaOH | Arylboronic acids | Transition-metal-free conversion to primary anilines; tolerates sterically hindered substrates. | organic-chemistry.org |
| Hydroamination | Lanthanide salts (e.g., Pr(OTf)₃) | Unactivated alkenes, Aniline | Markovnikov-selective addition under mild conditions. | organic-chemistry.org |
| Hydroamination | Palladium complexes | Styrene, Aniline | Regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the catalytic system. | libretexts.org |
| C-H Amination | Copper(I) iodide / Oxamide DG | Anilines, Alkylamines | ortho-C-H amination using air as the oxidant with broad functional group tolerance. | acs.org |
| C-H Amination | Iron(II) sulfate | Arenes, N-Fluorobenzenesulfonimide | Direct synthesis of primary anilines using an inexpensive iron catalyst. | acs.org |
Iii. Chemical Transformations and Reactivity of 2 Iodo 3 Methyl 5 Trifluoromethyl Aniline
Functional Group Interconversions of the Aryl Iodide Moiety
The carbon-iodine bond is the most reactive site for substitution on the aromatic ring of 2-iodo-3-methyl-5-(trifluoromethyl)aniline. Aryl iodides are versatile intermediates in organic synthesis due to the iodine atom's ability to act as a good leaving group. This reactivity is harnessed in a variety of transformations, most notably in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the Iodine Center
Aryl halides, including this compound, can undergo nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the halide on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.
The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, as they stabilize the anionic intermediate. In this compound, the trifluoromethyl group, a strong electron-withdrawing substituent, is situated meta to the iodine atom. While this provides some activation compared to an unsubstituted iodobenzene, the effect is less pronounced than if it were in an ortho or para position.
The general mechanism for an SNAr reaction is as follows:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.
Elimination of the leaving group: The iodide ion is expelled, and the aromaticity of the ring is restored.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Aryl iodides are highly reactive in the oxidative addition step, making this compound an ideal coupling partner for these reactions. This allows for the introduction of a wide variety of substituents at the 2-position of the aniline (B41778) ring.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Biaryl |
| Aryl Iodide | Vinylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Styrene (B11656) Derivative |
This table represents typical conditions for Suzuki-Miyaura couplings and is illustrative of the types of transformations possible.
Sandmeyer Reactions for Halogen Exchange
The Sandmeyer reaction is a versatile method for the transformation of an aromatic amino group into various other substituents, including halogens, via an aryl diazonium salt intermediate. To perform a halogen exchange on this compound using this method, the amino group would first be converted to a diazonium salt. This is typically achieved by treating the aniline with a nitrite source, such as sodium nitrite or tert-butyl nitrite, in the presence of a strong acid.
Once the diazonium salt is formed, it can be treated with a copper(I) halide (e.g., CuCl or CuBr) to replace the diazonium group with the corresponding halogen. This process proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) salt to the diazonium salt.
While the Sandmeyer reaction is primarily used to replace an amino group, variations of this chemistry can be applied. For instance, Sandmeyer-type reactions have been developed for trifluoromethylation and trifluoromethylthiolation of aromatic amines. These methods allow for the introduction of trifluoromethyl or trifluoromethylthio groups onto an aromatic ring, starting from the corresponding aniline.
Reactions Involving the Amino Group
The primary amino group of this compound is a key site of reactivity, allowing for a wide range of derivatization strategies. The nucleophilicity of the nitrogen atom is somewhat reduced by the electron-withdrawing effect of the trifluoromethyl group on the ring. However, it readily participates in reactions such as N-alkylation, amidation, sulfonamidation, and Schiff base formation.
Derivatization Strategies of the Primary Amine (e.g., N-Alkylation, Amidation, Sulfonamidation, Schiff Base Formation)
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. One common approach is the reaction with alkyl halides. More modern and sustainable methods involve the use of alcohols as alkylating agents in the presence of a transition-metal catalyst, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" catalysis. These reactions are tolerant of a wide range of functional groups and can be applied to sterically hindered anilines. Iridium and ruthenium-based catalysts are particularly effective for this transformation.
Amidation: The formation of an amide bond is one of the most fundamental transformations in organic chemistry. Due to the electron-deficient nature of this compound, its reaction with carboxylic acids to form amides often requires the use of coupling reagents to activate the carboxylic acid. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP). These reagents facilitate the formation of a highly reactive intermediate that is then susceptible to nucleophilic attack by the aniline.
Sulfonamidation: Sulfonamides are important structural motifs in medicinal chemistry. They are typically synthesized by reacting an aniline with a sulfonyl chloride in the presence of a base. For anilines that are less nucleophilic or sterically hindered, catalytic methods have been developed to facilitate this transformation. The reaction of this compound with a sulfonyl chloride would yield the corresponding N-arylsulfonamide. Recent advances also allow for the synthesis of sulfonamides from sulfinate salts or by converting aromatic acids directly into sulfonyl chlorides in a one-pot amination process.
Schiff Base Formation: Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic conditions, or simply upon heating, and involves the elimination of a water molecule. The reaction of this compound with an aldehyde, such as salicylaldehyde or a derivative, would produce the corresponding Schiff base. These compounds are of interest due to their diverse applications and the presence of the C=N (azomethine) group.
Table 2: Derivatization Reactions of the Amino Group
| Reaction Type | Reagent 1 | Reagent 2 | Typical Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alcohol | [Ir] or [Ru] catalyst, Base | High Temperature | Secondary or Tertiary Amine |
| Amidation | Carboxylic Acid | EDC, HOBt, DMAP | Room Temperature | Amide |
| Sulfonamidation | Sulfonyl Chloride | Pyridine or Et₃N | 0 °C to Room Temperature | Sulfonamide |
This table provides a general overview of common derivatization reactions for primary anilines.
Oxidation and Reduction Chemistry of the Aniline Functionality
The amino group of anilines can be oxidized to various higher oxidation states, including nitroso, azoxy, and nitro compounds. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. For instance, oxidation with reagents like peracetic acid or trifluoroperacetic acid can convert anilines to the corresponding nitroarenes, although azoxyarenes are often formed as byproducts. Sodium perborate in acetic acid is another reagent used for this transformation, particularly effective for anilines bearing electron-withdrawing groups. The selective oxidation of anilines to either azoxybenzenes or nitrobenzenes can sometimes be controlled by adjusting the basicity of the reaction medium. Anodic oxidation in aqueous media has also been shown to lead to coupling reactions, forming substituted 4-aminodiphenylamines.
In the context of synthesis, the aniline functionality itself is often the product of the reduction of a corresponding nitroarene. The conversion of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines. This reduction can be achieved using a variety of methods, including catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or by using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). Therefore, the synthesis of this compound could conceptually start from the corresponding nitrobenzene (B124822) precursor, 1-iodo-2-methyl-4-nitro-6-(trifluoromethyl)benzene.
Diazotization Reactions and Subsequent Transformations
The primary amino group (-NH₂) of this compound is a key functional handle for a class of reactions initiated by diazotization. This process involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). The reaction converts the amino group into a diazonium salt, specifically 2-Iodo-3-methyl-5-(trifluoromethyl)benzenediazonium chloride.
Diazonium salts are highly versatile synthetic intermediates. acs.org Due to the excellent leaving group ability of dinitrogen gas (N₂), the diazonium group can be readily displaced by a wide range of nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction. These transformations allow for the introduction of a diverse array of functional groups onto the aromatic ring at the position of the original amine.
Subsequent transformations of the 2-Iodo-3-methyl-5-(trifluoromethyl)benzenediazonium salt can yield a variety of substituted benzene derivatives. While specific yields for this substrate are not extensively documented, the transformations are standard procedures in organic synthesis.
Table 1: Potential Subsequent Transformations of 2-Iodo-3-methyl-5-(trifluoromethyl)benzenediazonium Salt
| Reaction Name | Reagent(s) | Resulting Functional Group | Potential Product |
|---|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-2-iodo-3-methyl-5-(trifluoromethyl)benzene |
| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2-iodo-3-methyl-5-(trifluoromethyl)benzene |
| Sandmeyer Reaction | CuCN / KCN | -CN | 2-Iodo-3-methyl-5-(trifluoromethyl)benzonitrile |
| Schiemann Reaction | HBF₄, heat | -F | 1-Fluoro-2-iodo-3-methyl-5-(trifluoromethyl)benzene |
| Iodination | KI | -I | 1,2-Diiodo-3-methyl-5-(trifluoromethyl)benzene |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH | 2-Iodo-3-methyl-5-(trifluoromethyl)phenol |
These reactions demonstrate the utility of the amino group as a synthetic linchpin for introducing further diversity into the molecular structure. The high efficiency and broad applicability of diazotization make it a cornerstone of aromatic chemistry. acs.org
Aromatic C-H Functionalization Adjacent to Existing Substituents
Direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring represents a powerful and atom-economical strategy for molecular elaboration. researchgate.net The regioselectivity of these reactions on the this compound ring is dictated by the directing effects of the existing substituents. The amino group is a potent ortho- and para-directing group, while the trifluoromethyl group is a meta-director.
The amino group strongly activates the positions ortho to it for electrophilic attack. In this compound, the C4 and C6 positions are ortho to the amine. However, the C6 position is already substituted with an iodo group. Therefore, ortho-C-H functionalization would be directed primarily to the C4 position. Transition metal-catalyzed reactions, often employing a removable directing group attached to the nitrogen atom, have become a robust strategy for achieving ortho-functionalization of anilines. researchgate.net For instance, palladium-catalyzed ortho-arylation can be achieved using a pyridyl directing group, which positions the catalyst in proximity to the target C-H bond. researchgate.net
Functionalization at the C5 position, which is meta to the amino group, is challenging due to the strong ortho/para directing nature of the amine. However, modern synthetic methods have been developed to overcome this challenge. One strategy involves the use of a directing group that binds a transition metal catalyst and positions it at a remote meta-C-H bond through a specific geometric arrangement. nih.gov Another approach utilizes a norbornene mediator in a palladium-catalyzed relay process, where an initial ortho-palladation is relayed to the meta position. nih.gov These advanced techniques could potentially be applied to functionalize the C5 position of a suitably protected derivative of this compound.
The position para to the amino group (C4) is highly activated towards electrophilic substitution. Recent advances have led to highly para-selective C-H functionalization reactions of aniline derivatives. researchgate.netacs.org A notable example is a palladium-catalyzed olefination reaction that utilizes a specialized S,O-ligand. acs.orgnih.gov This system demonstrates high efficiency and selectivity for the para position across a broad range of aniline substrates, including those with electron-withdrawing groups. acs.org Such a method could be employed to introduce an olefinic group at the C4 position of this compound, providing a valuable precursor for further synthetic modifications.
Table 2: Summary of Regioselective C-H Functionalization Strategies
| Position | Directing Influence | Representative Methodology |
|---|---|---|
| C4 (ortho to -NH₂, para to -CH₃) | Strong activation by -NH₂ group | Palladium-catalyzed reactions with N-directing groups |
| C5 (meta to -NH₂) | Disfavored by -NH₂ group | Template-assisted or norbornene-mediated remote C-H activation |
Reactivity and Mechanistic Investigations
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic procedures and predicting reactivity.
The synthesis of this compound itself involves the iodination of 3-methyl-5-(trifluoromethyl)aniline. Aromatic iodination can be achieved through various methods, including the use of molecular iodine in the presence of an oxidizing agent or through the Sandmeyer reaction of a corresponding diazonium salt. acs.org
Kinetic studies on related compounds provide insight into the factors influencing the reaction rate. For instance, studies on electrophilic trifluoromethylation reagents based on hypervalent iodine have utilized ¹⁹F NMR to determine reaction kinetics. beilstein-journals.org These studies reveal that the electronic nature of substituents on the aromatic ring significantly impacts the reactivity of the iodine center. beilstein-journals.org The introduction of an electron-withdrawing nitro group, for example, was found to increase the rate of decomposition of a hypervalent iodine reagent by nearly an order of magnitude. beilstein-journals.org By analogy, the electron-withdrawing trifluoromethyl group and the electron-donating methyl and amino groups in this compound would be expected to exert a complex influence on the kinetics of reactions involving the iodo group or other positions on the ring. Detailed kinetic studies specific to this molecule would be necessary to quantify these effects.
Influence of Substituent Effects on Reaction Rates (e.g., Hammett Equation Analysis)
The amino group (-NH₂) is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density stabilizes the positively charged intermediate (sigma complex) formed during electrophilic attack, thus accelerating the reaction rate. libretexts.org Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating group. Its potent electron-withdrawing inductive effect (-I effect) and hyperconjugative effect significantly reduce the electron density of the ring, making it less nucleophilic and slowing down EAS reactions. libretexts.org
In a related study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various aniline derivatives, a Hammett analysis yielded high negative ρ values (-3.14, -3.16, -3.01). researchgate.net These values indicate the development of a positive charge in the transition state at the nitrogen atom of the aniline, and a strong dependence of the reaction rate on the electronic effects of the substituents on the aniline ring. researchgate.net By analogy, for reactions involving the amino group of this compound, a similar sensitivity to the electronic environment would be expected.
Table 1: Expected Influence of Substituents on the Rate of Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Predicted Impact on Reaction Rate |
| -NH₂ | -I (Withdrawing) | +R (Donating) | Activating | Accelerates |
| -CF₃ | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Retards |
| -CH₃ | +I (Donating) | N/A | Weakly Activating | Slightly Accelerates |
| -I | -I (Withdrawing) | +R (Donating) | Deactivating | Retards |
This table is generated based on established principles of physical organic chemistry.
Proposed Mechanistic Pathways for C-X and C-C Bond Formations
The structure of this compound allows for a variety of chemical transformations, particularly carbon-halogen (C-I) and carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Carbon-Halogen (C-X) Bond Formation:
While the molecule already contains a C-I bond, reactions can be envisaged where the amino group is transformed, or further halogenation occurs. A primary transformation involving the amino group is diazotization, followed by a Sandmeyer or related reaction to replace the diazonium group with another halogen (e.g., -Cl, -Br).
Step 1: Diazotization. The primary aromatic amine (-NH₂) reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt.
Step 2: Sandmeyer Reaction. The resulting diazonium salt can then be treated with a copper(I) halide (e.g., CuCl, CuBr) to replace the -N₂⁺ group with the corresponding halogen, forming a new C-X bond.
Carbon-Carbon (C-C) Bond Formation:
The C-I bond in this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C bonds.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent. The final step is reductive elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.
Heck Coupling: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base.
Mechanism: The mechanism also starts with oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination step forms the C-C double bond of the product, followed by reductive elimination of H-X (facilitated by the base) to regenerate the Pd(0) catalyst.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Mechanism: The reaction is believed to proceed via a dual catalytic cycle. The palladium cycle involves oxidative addition and reductive elimination, similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex.
V. Applications and Future Directions in Chemical Research
2-Iodo-3-methyl-5-(trifluoromethyl)aniline as a Versatile Synthetic Building Block
This compound is recognized in chemical supplier databases as a building block for organic synthesis. Its value lies in the strategic placement of its functional groups, which allows for selective chemical transformations.
Precursor in Complex Organic Molecule Synthesis
As a substituted aniline (B41778), this compound can be a precursor for a variety of more complex organic molecules. The amine group can undergo diazotization or serve as a nucleophile, while the iodo-substituent is amenable to cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, essential for building complex molecular frameworks.
Role in the Development of Fluorinated Scaffolds
The presence of the trifluoromethyl (-CF3) group is significant. The -CF3 group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Compounds like this compound serve as starting materials for introducing this fluorinated moiety into larger, more complex scaffolds. The combination of the trifluoromethyl group with the adjacent methyl and iodo groups allows for the creation of sterically hindered and electronically tuned environments within a target molecule.
Utility in Agrochemical and Specialty Chemical Development
Contribution to Advanced Materials Science Research
In materials science, fluorinated organic compounds are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can influence the electronic properties, thermal stability, and morphology of materials. While direct contributions of this compound to materials science are not extensively published, its structure is suitable for creating building blocks for novel polymers and small molecules with potential applications in this field.
Intermediate in the Synthesis of Bioactive Molecules and Pharmacophores
The trifluoromethylaniline substructure is a recognized pharmacophore in medicinal chemistry. The -CF3 group can act as a bioisostere for other chemical groups and can enhance drug-target interactions. The presence of the iodo group on this compound provides a convenient handle for elaboration into more complex, potentially bioactive molecules through cross-coupling chemistry. Although specific drugs synthesized from this particular intermediate are not prominent in the literature, its potential as a starting material for drug discovery is evident from its chemical structure.
Design Principles for Novel Compounds Incorporating the this compound Substructure
The design of novel compounds using this substructure would be guided by the interplay of its distinct functional groups.
Steric Influence : The methyl group ortho to the iodine and meta to the amine introduces significant steric bulk. This can be used to control the conformation of the final molecule, potentially leading to higher selectivity for a biological target by locking the molecule into a more favorable binding pose.
Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group, which decreases the basicity of the aniline nitrogen. This electronic modulation is a key consideration in designing molecules where the aniline nitrogen's nucleophilicity or its ability to form hydrogen bonds needs to be finely tuned.
Orthogonal Reactivity : The iodo and amino groups offer orthogonal reactivity. The iodo group is primarily used for metal-catalyzed cross-coupling reactions, while the amino group can be used for amide bond formation, diazotization, or as a directing group. This allows for a stepwise and controlled synthesis of complex target molecules.
Halogen Bonding : The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding and crystal engineering. The design of new molecules could leverage this property to create specific interactions with biological targets or to control the solid-state packing of materials.
Strategies for Modulating Molecular Properties through Substituent Variation
The chemical and physical properties of this compound are dictated by the interplay of its three distinct substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which decreases the basicity of the aniline nitrogen and influences the reactivity of the aromatic ring. The methyl (-CH3) group is a weak electron-donating group, while the iodo (-I) group serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.
A primary strategy for modulating the molecular properties of this compound involves the strategic replacement of the iodine atom. Through well-established palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the iodo substituent can be replaced with a vast array of other functional groups. This functionalization allows for the fine-tuning of key molecular attributes such as lipophilicity, electronic character, and steric profile, which is a critical process in drug discovery and materials science.
The introduction of different substituents can systematically alter the molecule's properties. For instance, coupling with boronic acids (Suzuki reaction) can introduce alkyl or aryl groups, while coupling with terminal alkynes (Sonogashira reaction) can install alkynyl moieties. The predictable nature of these modifications allows for the rational design of derivatives with desired characteristics.
| Original Compound | Modification Reaction | Reagent Example | Introduced Substituent (R) | Predicted Property Change |
| This compound | Suzuki Coupling | Phenylboronic acid | -Phenyl | Increased steric bulk, altered electronic conjugation |
| This compound | Sonogashira Coupling | Ethynyltrimethylsilane | -C≡CSi(CH3)3 | Introduction of a linear, rigid moiety |
| This compound | Buchwald-Hartwig Amination | Morpholine | -N(CH2CH2)2O | Increased polarity and hydrogen bond accepting capability |
| This compound | Stille Coupling | Tributyl(vinyl)stannane | -CH=CH2 | Introduction of a reactive olefin group for further functionalization |
Stereochemical Considerations in Derivative Synthesis
While this compound itself is an achiral molecule, the synthesis of its derivatives can readily introduce stereocenters, making stereochemical control a critical consideration. Chiral amines are prevalent structural motifs in pharmaceuticals, and developing enantioselective synthetic methods for derivatives of this compound is a key research area. nih.gov
Stereocenters can be introduced through several pathways:
Modification of the Amino Group: Acylation or alkylation of the aniline nitrogen with a chiral reagent can create a diastereomeric mixture or, if a chiral catalyst is used, can proceed enantioselectively.
Cross-Coupling Reactions: The introduction of a substituent containing a stereocenter via cross-coupling can be achieved using chiral ligands on the metal catalyst to control the stereochemical outcome.
Functionalization of Substituents: If a new substituent introduced via cross-coupling has a prochiral center, subsequent asymmetric reactions can generate a stereocenter.
For example, the synthesis of chiral aniline derivatives can be achieved through stereospecific cross-coupling of enantioenriched alkylboronic esters with aryl hydrazines, a transition-metal-free approach that proceeds with high enantiospecificity. nih.gov Such methodologies could be adapted to create chiral derivatives from precursors of this compound, offering access to a diverse range of enantioenriched compounds for biological screening.
Future Research Opportunities and Challenges
The utility of this compound as a building block is significant, yet its full potential can only be realized by addressing current challenges and exploring new research avenues.
Development of More Sustainable and Efficient Synthetic Routes
Traditional multi-step syntheses of polysubstituted anilines often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will focus on developing greener and more efficient synthetic pathways.
Biocatalysis: The use of enzymes, such as nitroreductases, to convert a corresponding nitroaromatic precursor into the aniline derivative offers a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.govacs.org This approach proceeds in aqueous media under mild conditions and can tolerate sensitive functional groups. nih.govacs.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this and other chemical intermediates. Flow reactors allow for precise control over reaction parameters, rapid optimization, and can enable the use of hazardous reagents in a more controlled manner.
Exploration of Novel Catalytic Systems for Site-Selective C-H Functionalization
Directly functionalizing the existing carbon-hydrogen (C-H) bonds on the aromatic ring is a powerful strategy for rapidly increasing molecular complexity without the need for pre-functionalized starting materials. uva.nl For this compound, there are two available C-H bonds for further substitution. A significant challenge is achieving regioselectivity.
Future research will likely involve the development of novel catalytic systems that can selectively target one of the available C-H bonds. This can be achieved by:
Directing Groups: Temporarily installing a directing group on the aniline nitrogen can steer a metal catalyst to a specific ortho-position. The development of easily attachable and removable directing groups is an active area of research. researchgate.net
Ligand Development: The design of sophisticated ligands for transition metals (e.g., palladium, rhodium, nickel) can control the regioselectivity of C-H activation based on the electronic and steric environment of the C-H bonds. uva.nl
Photoredox Catalysis: Visible-light-promoted reactions can enable novel C-H functionalization pathways, such as trifluoromethylation, under mild conditions. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is an increasingly vital tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. nih.gov
Predicting Physicochemical Properties: Density Functional Theory (DFT) and other ab initio methods can be used to calculate key properties of this compound and its potential derivatives. This includes parameters like partial atomic charges, HOMO/LUMO energies, and oxidation potentials, which are crucial for predicting reactivity. nih.govumn.edu For instance, the calculated partial charge on the amine nitrogen can predict its susceptibility to N-acetylation. tandfonline.com
Modeling Reaction Pathways: Computational models can elucidate reaction mechanisms and predict the most likely products and regiochemical outcomes of reactions, such as C-H functionalization. By calculating the activation energies for different pathways, researchers can select the most promising reaction conditions before entering the lab.
Virtual Screening: The properties of a large virtual library of derivatives, generated by computationally modifying the parent structure, can be calculated to identify candidates with the most promising profiles for a specific application, thus prioritizing synthetic efforts.
Integration with High-Throughput Screening and Automated Synthesis Methodologies
The exploration of the chemical space around this compound can be massively accelerated by integrating its chemistry with automated and high-throughput platforms.
Automated Synthesis: Robotic platforms can perform large arrays of parallel reactions in microtiter plates. umich.edu This would allow for the rapid synthesis of a library of derivatives by, for example, reacting the parent compound with a diverse set of boronic acids or other coupling partners. These platforms can handle nano- to micro-scale reactions, significantly reducing reagent consumption and waste. youtube.comnih.gov
High-Throughput Screening (HTS): The synthesized libraries of derivatives can be directly subjected to HTS assays to rapidly identify compounds with desired biological activity or material properties. The integration of synthesis and screening shortens the discovery cycle from weeks or months to days. youtube.com
AI and Machine Learning: The large datasets generated from HTS can be analyzed using machine learning algorithms to build predictive models. These models can identify structure-activity relationships and propose new, un-synthesized derivatives with a high probability of success, creating a closed-loop, AI-driven discovery process. youtube.com
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The trifluoromethyl group causes distinct splitting patterns (e.g., quartets in ¹³C NMR at ~125 ppm for CF₃) .
- Mass Spectrometry : LCMS with formic acid modifiers aids in detecting the molecular ion (m/z ~306) and verifying purity .
- FT-IR : Confirm the amine group via N–H stretches (3300–3500 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .
Q. Advanced Research Focus :
- DFT Calculations : Predict electronic effects of the trifluoromethyl group on aromatic ring electron density and iodine’s leaving-group ability .
- X-ray Crystallography : Resolve steric effects from the methyl and iodine substituents to guide derivatization strategies .
How can researchers ensure the stability of this compound during storage and experimental use?
Q. Basic Research Focus
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group and degradation of the C–I bond .
- Light Sensitivity : Amber glassware is essential, as iodoarenes are prone to photodecomposition .
- Handling : Use PPE (gloves, goggles) and fume hoods due to acute dermal/ inhalation toxicity risks .
Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., deiodination or amine oxidation) .
What are the potential applications of this compound in medicinal chemistry or materials science?
Q. Advanced Research Focus
- Pharmaceutical Intermediates : The trifluoromethyl group enhances metabolic stability, making the compound a candidate for kinase inhibitor scaffolds .
- Materials Science : Use in synthesizing fluorinated polymers (e.g., rod-coil block copolymers) for optoelectronic devices, leveraging its electron-deficient aromatic ring .
- Catalysis : Serve as a ligand precursor in palladium complexes for C–H activation reactions, exploiting the iodine’s directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
